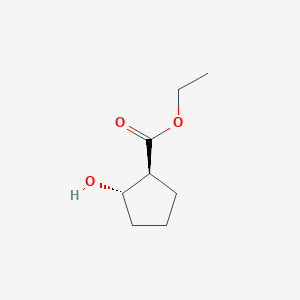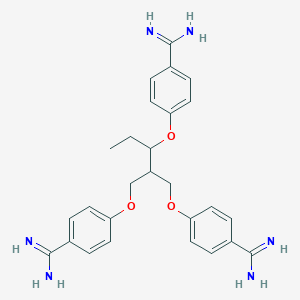
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane, commonly known as BAPTA, is a chemical compound that is widely used in scientific research. It is a chelating agent that binds to calcium ions, which makes it an important tool for studying calcium signaling in cells. BAPTA has been used in a wide range of research areas, including neuroscience, cell biology, and physiology.
作用机制
BAPTA acts as a chelating agent by binding to calcium ions. Once BAPTA binds to calcium, it forms a stable complex that prevents the calcium ion from interacting with other molecules in the cell. This disrupts calcium signaling pathways and can have a wide range of effects on cellular processes.
生化和生理效应
BAPTA has been shown to have a wide range of biochemical and physiological effects. In neurons, BAPTA can inhibit the release of neurotransmitters by disrupting calcium signaling pathways. It can also affect synaptic plasticity and long-term potentiation, which are important processes for learning and memory. In addition, BAPTA has been shown to have anti-inflammatory effects and can inhibit the activation of immune cells.
实验室实验的优点和局限性
One of the advantages of using BAPTA in lab experiments is its ability to selectively chelate calcium ions. This allows researchers to investigate the role of calcium in various cellular processes without affecting other signaling pathways. However, BAPTA has some limitations. It is not cell-permeable, which means that it cannot be used to study calcium signaling in intracellular compartments. In addition, BAPTA can have off-target effects, which can complicate data interpretation.
未来方向
There are many potential future directions for research involving BAPTA. One area of interest is the development of new chelators that can selectively target other metal ions in addition to calcium. Another area of interest is the use of BAPTA in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the development of new imaging techniques that can be used to visualize calcium signaling in live cells, which could provide new insights into the role of calcium in cellular processes.
合成方法
BAPTA can be synthesized using a variety of methods, but the most common approach involves the reaction of 1,3-bis(4-nitrophenyl)propane with ethylenediamine. The resulting product is then treated with phosgene to form the final compound. Other methods include the use of N-(2-hydroxyethyl)ethylenediamine and the reaction of 1,3-bis(4-nitrophenyl)propane with 1,2-bis(2-aminoethoxy)ethane.
科学研究应用
BAPTA has a wide range of scientific research applications, particularly in the fields of neuroscience and cell biology. It is commonly used to study calcium signaling in cells, as it can selectively chelate calcium ions and thereby disrupt intracellular calcium signaling pathways. This allows researchers to investigate the role of calcium in various cellular processes, including neurotransmitter release, synaptic plasticity, and cell death.
属性
CAS 编号 |
115044-37-6 |
|---|---|
产品名称 |
1,3-Bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane |
分子式 |
C27H32N6O3 |
分子量 |
488.6 g/mol |
IUPAC 名称 |
4-[3-(4-carbamimidoylphenoxy)-2-[(4-carbamimidoylphenoxy)methyl]pentoxy]benzenecarboximidamide |
InChI |
InChI=1S/C27H32N6O3/c1-2-24(36-23-13-7-19(8-14-23)27(32)33)20(15-34-21-9-3-17(4-10-21)25(28)29)16-35-22-11-5-18(6-12-22)26(30)31/h3-14,20,24H,2,15-16H2,1H3,(H3,28,29)(H3,30,31)(H3,32,33) |
InChI 键 |
BUWWHPDJWUGBAN-UHFFFAOYSA-N |
SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
规范 SMILES |
CCC(C(COC1=CC=C(C=C1)C(=N)N)COC2=CC=C(C=C2)C(=N)N)OC3=CC=C(C=C3)C(=N)N |
同义词 |
1,3-bis(4-amidinophenoxy)-2-(4-amidinophenoxymethyl)ethylpropane 1-(p-amidinophenoxy)-2,2-bis(p-amidinophenoxymethyl)-butane TAPB TAPB-Br TAPB-H |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



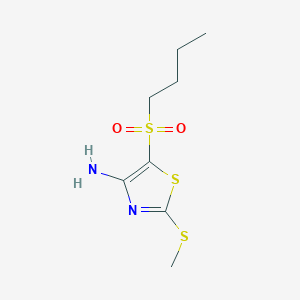
![(1,4-Diazabicyclo[2.2.2]octan-2-yl)methyl acetate](/img/structure/B44047.png)
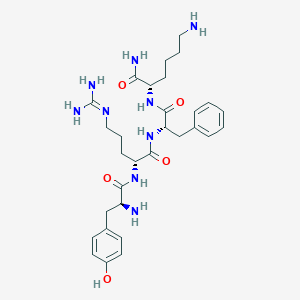

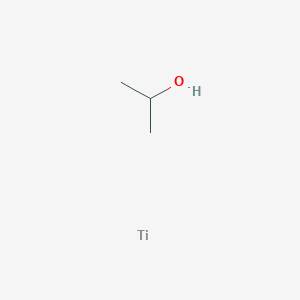
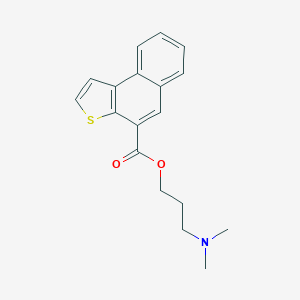
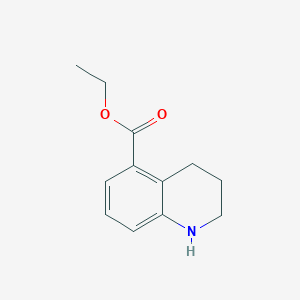

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B44062.png)

![Benzyl N-[(5S)-6-[[(3S,4S)-1-[[(2S)-1-(benzylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-5-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]-6-oxohexyl]carbamate](/img/structure/B44068.png)
![3-Allyl-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B44069.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid sodium salt](/img/structure/B44072.png)
